molecular formula C16H16N2O3S2 B2742657 ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate CAS No. 686770-97-8

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate

Cat. No.: B2742657
CAS No.: 686770-97-8
M. Wt: 348.44
InChI Key: ABCUPSXLIUTLQS-UHFFFAOYSA-N
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Description

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thienopyrimidines.

Chemical Reactions Analysis

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate has several scientific research applications:

Comparison with Similar Compounds

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate can be compared with other thienopyrimidine derivatives, such as:

Biological Activity

Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting compound has been characterized using various spectroscopic techniques including NMR and X-ray crystallography, confirming its structure and purity .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its derivatives have been noted for their effectiveness in treating infections caused by resistant strains .
  • Antitumor Potential : Research indicates that derivatives of this compound demonstrate cytotoxic effects on cancer cells. In vitro studies have shown promising results against different cancer cell lines, suggesting potential as an antitumor agent .
  • Anticonvulsant Effects : There is evidence supporting the anticonvulsant activity of related compounds within the same chemical family. This suggests that this compound may also exhibit similar effects .

Table 1: Summary of Biological Activities

Biological Activity Effectiveness Reference
AntimicrobialHigh
AntitumorModerate
AnticonvulsantNotable

Case Studies

  • Antimicrobial Study : A study conducted by Al-Khuzaie and Al-Majidi (2014) assessed the antimicrobial efficacy of ethyl 2-{(4-oxo-3-phenyl...} against several pathogenic bacteria. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.
  • Antitumor Research : In a study by Mohamed et al. (2016), the cytotoxic effects of various derivatives were tested on human cancer cell lines. The results demonstrated that certain modifications to the thienopyrimidine structure enhanced its antitumor activity significantly.

The biological activity of ethyl 2-{(4-oxo...} is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Targets : It potentially interacts with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis.

Properties

IUPAC Name

ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-2-21-13(19)10-23-16-17-12-8-9-22-14(12)15(20)18(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCUPSXLIUTLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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